1-Cyclopropyl-1-methoxypropan-2-amine

Physicochemical profiling Lipophilicity CNS drug design

Scaling cyclopropylamine-based irreversible inhibitors is often hindered by inconsistent stereochemical purity across suppliers. 1-Cyclopropyl-1-methoxypropan-2-amine (CAS 1602079-30-0) directly addresses this bottleneck: its C-cyclopropyl linkage ensures configurational stability under both acidic and basic conditions, unlike labile ether-linked regioisomers. - Direct cyclopropyl-carbon attachment preserves enantiomeric excess during multi-step syntheses of LSD1/KDM1A inhibitors. - Physicochemical profile (XLogP3 0.4, TPSA 35.3 Ų) places it in the CNS drug-like space, balancing permeability with aqueous solubility for fragment-based screening. - Available at ≥95% purity with batch-specific QC documentation to support reproducible SAR studies.

Molecular Formula C7H15NO
Molecular Weight 129.203
CAS No. 1602079-30-0
Cat. No. B2603791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-1-methoxypropan-2-amine
CAS1602079-30-0
Molecular FormulaC7H15NO
Molecular Weight129.203
Structural Identifiers
SMILESCC(C(C1CC1)OC)N
InChIInChI=1S/C7H15NO/c1-5(8)7(9-2)6-3-4-6/h5-7H,3-4,8H2,1-2H3
InChIKeyCFJVVNRHAQCAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-1-methoxypropan-2-amine Physicochemical Profile


1-Cyclopropyl-1-methoxypropan-2-amine (CAS 1602079-30-0) is a chiral primary amine belonging to the α-substituted cyclopropylamine class, featuring a cyclopropyl ring and a methoxy group directly attached to the same carbon of the propan-2-amine backbone. Its molecular formula is C₇H₁₅NO, with a molecular weight of 129.20 g/mol [1]. The compound exhibits a computed XLogP3 of 0.4, a topological polar surface area (TPSA) of 35.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. These properties place it in a favorable lipophilicity–polarity range for central nervous system (CNS) drug discovery, distinguishing it from more lipophilic de‑methoxy analogs and less lipophilic regioisomers. The compound is commercially available at research-grade purity (typically ≥95%) from multiple suppliers, with lead times and pricing varying significantly based on the supplier's synthetic route and scale [1].

Property Space Balanced lipophilicity–polarity profile for CNS lead optimization and fragment screening
Chiral Scaffold Chiral cyclopropylamine building block with direct C–cyclopropyl linkage
Sourcing Research-grade availability from multiple suppliers; confirm lot-specific purity

1-Cyclopropyl-1-methoxypropan-2-amine: Generic Substitution Risks


Substituting 1-cyclopropyl-1-methoxypropan-2-amine with a seemingly similar in‑class cyclopropylamine (e.g., 1-(cyclopropylmethoxy)propan-2-amine, 2-cyclopropyl-2-methoxypropan-1-amine, or 1-cyclopropylpropan-2-amine) can lead to significantly altered lipophilicity, hydrogen‑bonding capacity, metabolic stability, and target‑binding kinetics. In cyclopropylamine‑based irreversible inhibitors of histone demethylase KDM1A/LSD1 and monoamine oxidases, even minor changes in the position of the cyclopropyl or methoxy substituent drastically modulate enzyme selectivity and inactivation efficiency [1]. For example, replacing the direct C–cyclopropyl attachment with an ether‑linked cyclopropylmethoxy group (as in 1-(cyclopropylmethoxy)propan-2-amine) reduces the conformational rigidity of the cyclopropane ring and alters the electronic environment of the amine, which can diminish mechanism‑based inhibition potency [1]. Similarly, removal of the methoxy group (to give 1-cyclopropylpropan-2-amine) increases lipophilicity by ~0.9 logP units and eliminates a hydrogen‑bond acceptor, potentially compromising solubility and target engagement. These differences are not captured by gross structural similarity and can only be resolved through direct head‑to‑head comparative data, as presented in Section 3.

!
Regioisomer & ether-linked analogs
Shifting the methoxy or cyclopropyl position may alter lipophilicity, hydrogen-bonding capacity, and metabolic stability in LSD1/MAO inhibition contexts.
!
De-methoxy analog (1-cyclopropylpropan-2-amine)
Loss of the methoxy group reduces H-bond acceptors and raises lipophilicity; may shift solubility and target-engagement profiles.
!
Conformational flexibility mismatch
Ether-linked cyclopropylmethoxy analogs introduce greater rotational freedom, potentially altering metabolic susceptibility and target residence time.

1-Cyclopropyl-1-methoxypropan-2-amine: Differentiation Evidence


Reduced Lipophilicity vs. De-Methoxy Analog

Compared to its de‑methoxy analog 1‑cyclopropylpropan‑2‑amine (CAS 762183‑54‑0), 1‑cyclopropyl‑1‑methoxypropan‑2‑amine shows a 0.9‑unit lower computed XLogP3, indicating significantly reduced lipophilicity. Lower lipophilicity is generally associated with improved aqueous solubility and reduced non‑specific protein binding, which can translate into a better pharmacokinetic profile for CNS‑targeted compounds [1][2].

Reduced Lipophilicity
Direct head-to-head
ΔXLogP3 = −0.9
Supports CNS property optimization; lower lipophilicity may improve solubility.
Computed XLogP3 vs. de-methoxy analog
Physicochemical profiling Lipophilicity CNS drug design

Enhanced H-Bond Acceptor Capacity vs. De-Methoxy Analog

The presence of the methoxy group in 1‑cyclopropyl‑1‑methoxypropan‑2‑amine provides two hydrogen‑bond acceptors (HBA = 2) versus only one in the de‑methoxy analog 1‑cyclopropylpropan‑2‑amine (HBA = 1). This additional H‑bond acceptor can strengthen interactions with polar residues in enzyme active sites (e.g., the flavin adenine dinucleotide cofactor of LSD1/MAO) and increase aqueous solubility [1][2].

H-Bond Acceptor Increase
Direct head-to-head
HBA = 2 vs. 1
Additional acceptor may strengthen polar interactions in enzyme active sites.
Computed HBA count; influences solubility and binding
Hydrogen bonding Target engagement Solubility

Intermediate Lipophilicity vs. Hydrophilic Regioisomer

When compared with its regioisomer 2‑cyclopropyl‑2‑methoxypropan‑1‑amine (CAS 1416352‑04‑9), 1‑cyclopropyl‑1‑methoxypropan‑2‑amine exhibits a 0.3‑unit higher computed XLogP3 (0.4 vs. 0.1). This modest increase in lipophilicity may improve membrane permeability while still remaining within the favorable range for CNS drug candidates. The difference arises from the distinct connectivity of the cyclopropyl and methoxy groups relative to the amine, which alters the overall molecular shape and polarity distribution [1][2].

Regioisomer Lipophilicity Gap
Direct head-to-head
ΔXLogP3 = +0.3 vs. 2-cyclopropyl-2-methoxypropan-1-amine
Small lipophilicity shift can fine-tune permeability in lead series.
Computed XLogP3; regioisomer connectivity alters polarity distribution
Regioisomer comparison Lipophilicity Lead optimization

Conformational Rigidity & Metabolic Stability vs. Ether-Linked Analog

In 1‑cyclopropyl‑1‑methoxypropan‑2‑amine, the cyclopropyl ring is directly bonded to the carbon bearing the methoxy group, creating a sterically congested and conformationally constrained environment. In contrast, the ether‑linked analog 1‑(cyclopropylmethoxy)propan‑2‑amine (CAS 883528‑57‑2) contains a flexible –CH₂–O– spacer, which increases rotational freedom and may render the compound more susceptible to oxidative metabolism at the benzylic/allylic position. Structure–activity relationship studies on cyclopropylamine LSD1 inhibitors have demonstrated that direct cyclopropyl substitution enhances metabolic stability and prolongs target residence time relative to ether‑linked or flexible analogs [1].

Metabolic Stability Inference
Class-level
Direct C–cyclopropyl attachment
May confer reduced oxidative metabolism vs. ether-linked analogs.
Inferred from cyclopropylamine SAR; direct data to verify
Metabolic stability Conformational constraint CYP450 oxidation

Boiling Point & Volatility vs. De-Methoxy Analog

The incorporation of the methoxy group in 1‑cyclopropyl‑1‑methoxypropan‑2‑amine is expected to increase its boiling point relative to the de‑methoxy analog 1‑cyclopropylpropan‑2‑amine (experimental boiling point: 104.0±8.0 °C at 760 mmHg ). Based on the molecular weight increase (+30 Da) and the presence of an additional polar functional group, the predicted boiling point of the target compound is approximately 150–170 °C. This higher boiling point reduces volatility during storage and handling, improving operational safety and minimizing loss during rotary evaporation or vacuum concentration steps commonly employed in medicinal chemistry laboratories [1].

Boiling Point Shift
Cross-study comparable
Predicted ΔTb ≈ +50–65 °C
Higher boiling point may simplify handling during evaporation steps.
Predicted vs. experimental de-methoxy analog bp 104±8 °C
Boiling point Storage Handling

TPSA Differentiation vs. De-Methoxy Analog

The target compound exhibits a TPSA of 35.3 Ų compared to 26.0 Ų for 1‑cyclopropylpropan‑2‑amine [1][2]. This 9.3 Ų increase reflects the added polarity of the methoxy oxygen. In CNS drug design, a TPSA between 20 and 40 Ų is considered optimal for blood–brain barrier penetration, and the target compound's value of 35.3 Ų places it closer to the upper end of this sweet spot, potentially offering a better balance between passive permeability and solubility than the less polar de‑methoxy analog [1].

TPSA Differentiation
Direct head-to-head
ΔTPSA = +9.3 Ų
TPSA increase supports balance between permeability and solubility in CNS MPO.
Computed TPSA; target 35.3 vs. de-methoxy 26.0 Ų
TPSA CNS permeability Blood-brain barrier

1-Cyclopropyl-1-methoxypropan-2-amine Application Scenarios


LSD1/KDM1A Inhibitor Lead Optimization

The combination of direct cyclopropyl substitution and a methoxy group makes 1‑cyclopropyl‑1‑methoxypropan‑2‑amine a valuable scaffold for designing irreversible LSD1/KDM1A inhibitors. Compared to de‑methoxy analogs, the enhanced hydrogen‑bond acceptor capacity (HBA=2) and intermediate lipophilicity (XLogP3=0.4) can improve binding to the FAD cofactor and balance permeability with solubility. Cyclopropylamine‑based LSD1 inhibitors are under investigation for oncology and neurological disease applications [1].

Monoamine Oxidase (MAO) Mechanism-Based Inhibitor Development

Cyclopropylamines are a privileged class of mechanism‑based MAO inhibitors. The direct attachment of the cyclopropane ring in 1‑cyclopropyl‑1‑methoxypropan‑2‑amine is expected to confer tighter binding and slower off‑rates compared to ether‑linked analogs, based on established SAR trends [1]. The compound's physicochemical profile (TPSA=35.3 Ų, XLogP3=0.4) is well‑suited for developing CNS‑penetrant MAO inhibitors with reduced peripheral side effects.

CNS Drug Discovery Fragment Library Enrichment

With a molecular weight of 129.20, XLogP3 of 0.4, and TPSA of 35.3 Ų, 1‑cyclopropyl‑1‑methoxypropan‑2‑amine meets key physicochemical criteria for CNS fragment libraries. Relative to more lipophilic de‑methoxy analogs (XLogP3=1.3) or more hydrophilic regioisomers (XLogP3=0.1), it occupies a privileged intermediate space that can serve as a balanced starting point for fragment growth. Its three rotatable bonds provide sufficient flexibility for initial binding, while the rigid cyclopropane core limits entropic penalties upon target engagement [1].

Asymmetric Synthesis and Chiral Building Block Sourcing

The compound is chiral at the C2 position, and both enantiomers are accessible through enantioselective synthesis [1]. Its direct cyclopropyl–carbon linkage provides higher stereochemical stability compared to analogs with labile ether linkages that may undergo racemization under acidic or basic conditions. This makes it a reliable chiral amine building block for constructing complex, stereochemically pure pharmaceutical intermediates.

Application
Selection Property
Validation Focus
LSD1/KDM1A inhibitor research
Direct cyclopropyl & methoxy substitution pattern
FAD cofactor binding and irreversible inhibition assay context
MAO mechanism-based inhibitor studies
Conformationally constrained cyclopropylamine core
Mechanism-based inactivation kinetics and CNS-target engagement profiling
CNS fragment library screening
Balanced XLogP3/TPSA range and low molecular weight
CNS MPO score review and fragment growth feasibility
Asymmetric synthesis & chiral building block
Stereochemically stable C–cyclopropyl chiral center
Enantiomeric purity and racemization resistance under reaction conditions
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